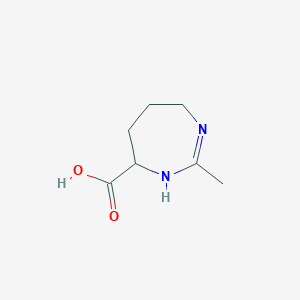
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid, also known as TMDCA, is a heterocyclic compound that has attracted attention in the scientific community due to its potential application in drug development. TMDCA is a bicyclic amino acid derivative that contains a seven-membered diazepine ring.
作用機序
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is not fully understood. However, it is believed that 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid exerts its biological activity by interacting with proteins and enzymes in the body. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which could explain its antimicrobial properties.
生化学的および生理学的効果
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been shown to have antiviral properties, particularly against the herpes simplex virus.
実験室実験の利点と制限
One advantage of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid. One area of interest is its potential application as a drug for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is its potential use as a ligand for metal ions, which could have applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid and its effects on the body.
合成法
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid involves the cyclization of the amino acid L-lysine. The reaction is carried out in the presence of a catalyst and a suitable solvent. The yield of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been studied extensively for its potential application in drug development. It has been shown to have antimicrobial, anticancer, and antiviral properties. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been investigated for its potential use as a ligand for metal ions, which could have applications in catalysis and material science.
特性
CAS番号 |
137023-66-6 |
|---|---|
製品名 |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-2-3-6(9-5)7(10)11/h6H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
DUXQJVAWRJYWOK-UHFFFAOYSA-N |
SMILES |
CC1=NCCCC(N1)C(=O)O |
正規SMILES |
CC1=NCCCC(N1)C(=O)O |
同義語 |
4,5,6,7-tetrahydro-2-methyl-1H-(1,3)-diazepine-4-carboxylic acid homoectoine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



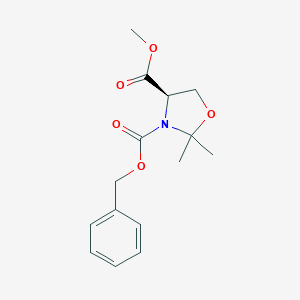
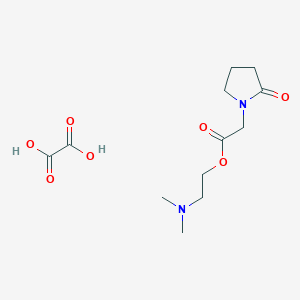
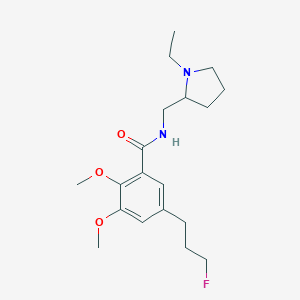
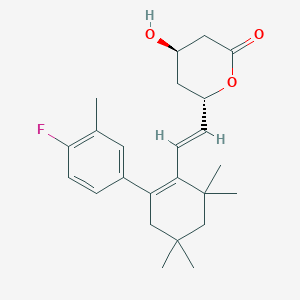
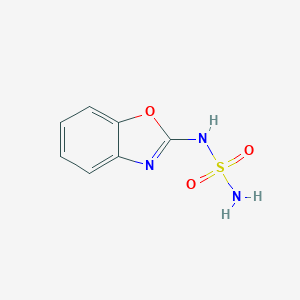
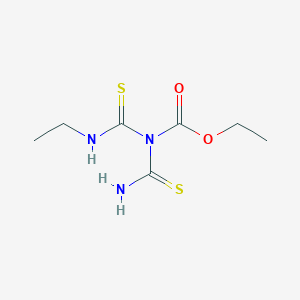
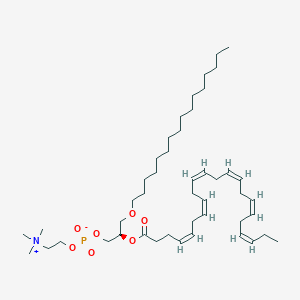
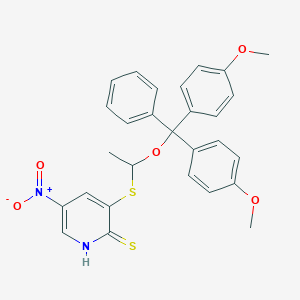
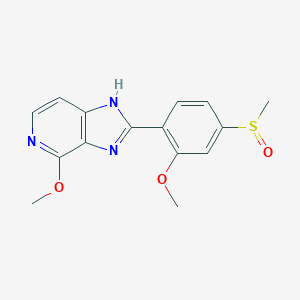
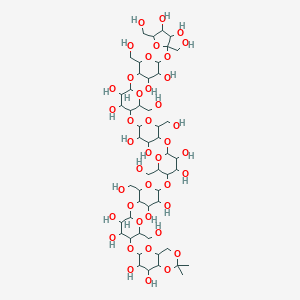
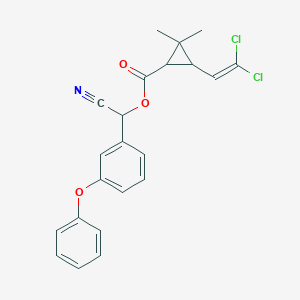
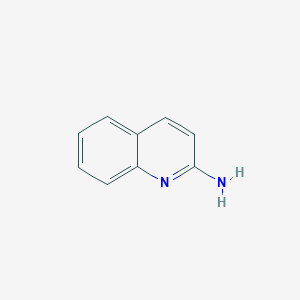
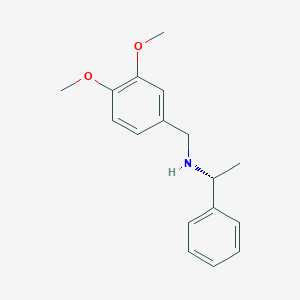
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)